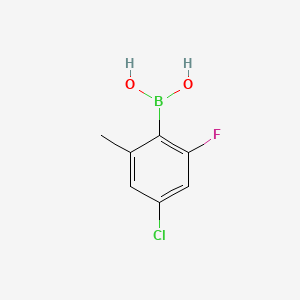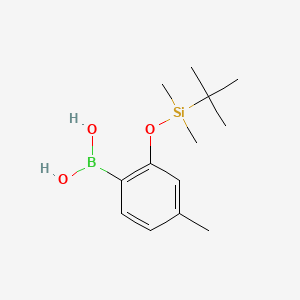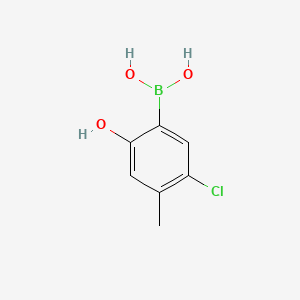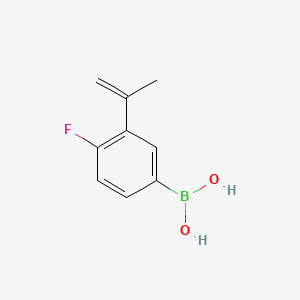
(3-(Benzyloxy)-5-fluoro-4-methylphenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-(Benzyloxy)-5-fluoro-4-methylphenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with fluoro, methyl, and phenylmethoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Benzyloxy)-5-fluoro-4-methylphenyl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and an aryl halide in the presence of a palladium catalyst and a base . The general reaction conditions include:
Catalyst: Palladium(II) acetate or other palladium complexes
Base: Potassium carbonate or sodium hydroxide
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 80-100°C
Industrial Production Methods
Industrial production of boronic acids often involves the reaction of borate esters with organolithium or Grignard reagents, followed by hydrolysis . This method allows for the large-scale production of boronic acids with high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
(3-(Benzyloxy)-5-fluoro-4-methylphenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: Formation of biaryl compounds
Oxidation: Conversion to phenols or quinones
Reduction: Formation of boronates
Substitution: Halogenation or alkylation reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents
Reduction: Sodium borohydride or lithium aluminum hydride
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like methyl iodide
Major Products
The major products formed from these reactions include biaryl compounds, phenols, boronates, and substituted phenyl derivatives .
Wissenschaftliche Forschungsanwendungen
(3-(Benzyloxy)-5-fluoro-4-methylphenyl)boronic acid has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its ability to form stable carbon-boron bonds
Material Science: Utilized in the preparation of advanced materials with unique properties
Catalysis: Acts as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the process
Wirkmechanismus
The mechanism of action of (3-(Benzyloxy)-5-fluoro-4-methylphenyl)boronic acid involves its ability to form stable carbon-boron bonds, which can participate in various chemical transformations. The boronic acid group can undergo transmetalation with palladium catalysts, facilitating the formation of new carbon-carbon bonds. This process is crucial in the Suzuki-Miyaura coupling reaction, where the boronic acid transfers its organic group to the palladium center, leading to the formation of biaryl compounds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Fluoro-4-methoxyphenylboronic acid
- 4-Fluoro-3-methoxyphenylboronic acid
- 3-Methoxyphenylboronic acid
- Phenylboronic acid
Uniqueness
(3-(Benzyloxy)-5-fluoro-4-methylphenyl)boronic acid is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound in the synthesis of complex organic molecules and in the development of pharmaceuticals .
Eigenschaften
IUPAC Name |
(3-fluoro-4-methyl-5-phenylmethoxyphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BFO3/c1-10-13(16)7-12(15(17)18)8-14(10)19-9-11-5-3-2-4-6-11/h2-8,17-18H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIJJHRZFGOXMCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)F)C)OCC2=CC=CC=C2)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BFO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.07 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4-{[(Tert-butoxy)carbonyl]amino}-2-chloro-5-methoxyphenyl)boronic acid](/img/structure/B8206456.png)
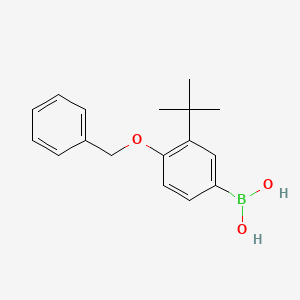


![[3-(3,3-Difluoropyrrolidine-1-sulfonyl)phenyl]boronic acid](/img/structure/B8206479.png)

![[2-Methoxy-5-[(4-methoxyphenyl)methyl-methylsulfamoyl]phenyl]boronic acid](/img/structure/B8206495.png)
![[2-Methyl-5-(phenylmethoxycarbonylamino)pyridin-3-yl]boronic acid](/img/structure/B8206502.png)
